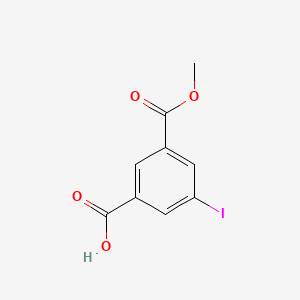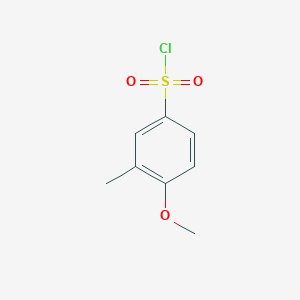![molecular formula C9H6O2 B1369347 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid CAS No. 875-94-5](/img/new.no-structure.jpg)
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-1,3,5,7-tetraene-3-carboxylic acid is an organic compound with the molecular formula C9H6O2 It is a derivative of bicyclo[420]octa-1,3,5,7-tetraene, a bicyclic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid typically involves the use of rhodium (I) complexes as catalysts. One-pot procedures starting from terminal aryl alkynes have been reported, where the reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with unique properties
Wirkmechanismus
The mechanism by which bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: The parent hydrocarbon without the carboxylic acid group.
Benzocyclobutene: A related bicyclic compound with different structural features.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Another derivative with a ketone functional group
Uniqueness
Bicyclo[420]octa-1,3,5,7-tetraene-3-carboxylic acid is unique due to its specific structure, which includes both a bicyclic framework and a carboxylic acid functional group
Eigenschaften
IUPAC Name |
bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h1-5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAXQFQHOIZLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602304 |
Source


|
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-94-5 |
Source


|
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369272.png)
![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1369273.png)


![3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369281.png)


![2-[[(Ethylamino)carbonyl]amino]-6-methylbenzoic acid](/img/structure/B1369289.png)





